molecular formula C26H23N B14569132 Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- CAS No. 61655-19-4

Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)-

Cat. No.: B14569132
CAS No.: 61655-19-4
M. Wt: 349.5 g/mol
InChI Key: MPAJUILBOGYWOZ-UHFFFAOYSA-N
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Description

Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- is a complex organic compound with a molecular formula of C26H23N This compound is characterized by its pyridine ring substituted with three phenyl groups and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-triphenylpyridine with allyl bromide in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted pyridines and dihydropyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    2,4,6-Triphenylpyridine: Lacks the allyl group but shares the triphenyl substitution pattern.

    1,2,6-Triphenyl-4(1H)-pyridinone: Contains a different functional group but similar phenyl substitutions.

Uniqueness: Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- is unique due to its specific substitution pattern and the presence of the allyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

61655-19-4

Molecular Formula

C26H23N

Molecular Weight

349.5 g/mol

IUPAC Name

2,4,6-triphenyl-1-prop-2-enyl-2H-pyridine

InChI

InChI=1S/C26H23N/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23/h2-17,19-20,25H,1,18H2

InChI Key

MPAJUILBOGYWOZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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